Cytidine, 3'-cyano-3'-deoxy-
Description
Overview of Modified Nucleosides in Biomedical Research
Modified nucleosides are synthetic analogs of natural nucleosides, the fundamental components of nucleic acids. These alterations can be made to the nucleobase, the sugar (ribose or deoxyribose) ring, or both. sigutlabs.com Such chemical modifications can lead to significant changes in the compound's biological activity. sigutlabs.com
In biomedical research, these analogs are pivotal. They are designed to interfere with cellular processes or the replication of pathogens. For instance, many antiviral drugs are nucleoside analogs that, once incorporated into the viral genome by viral polymerases, terminate the growing DNA or RNA chain. Similarly, in cancer therapy, these compounds can be selectively taken up by rapidly dividing cancer cells, disrupting their replication and leading to cell death. The success of drugs like Zidovudine (AZT) for HIV and Gemcitabine (B846) for various cancers underscores the therapeutic potential of this class of molecules. nih.gov
Contextualization of 3'-C-Cyano-3'-Deoxynucleosides within Nucleoside Analog Development
The development of nucleoside analogs is a dynamic field, with researchers continuously exploring new modifications to enhance efficacy and reduce toxicity. The 3'-position of the sugar ring has been a particular focus of these efforts. The introduction of a cyano (-CN) group at this position gives rise to the 3'-C-cyano-3'-deoxynucleoside family of compounds.
The synthesis of these compounds is a multi-step chemical process. For instance, the synthesis of 3'-C-cyano-3'-deoxynucleosides, including the cytidine (B196190) analog, has been achieved through a series of chemical reactions starting from protected sugar derivatives. nih.gov A general approach involves the reaction of a 3'-keto sugar intermediate with sodium cyanide to introduce the cyano group, followed by deoxygenation at the 3'-position. nih.gov Subsequent steps involve the attachment of the nucleobase (in this case, cytosine) and deprotection to yield the final nucleoside analog. nih.gov
Significance of the 3'-Position Modification in Nucleoside Chemistry
The 3'-hydroxyl group of the sugar in a natural nucleoside is critical for the formation of the phosphodiester bond that links nucleosides together in a nucleic acid chain. Modifications at this position can therefore have profound biological consequences.
The absence of the 3'-hydroxyl group, as seen in dideoxynucleosides, is a well-established strategy for chain termination in DNA synthesis, a mechanism central to the action of many antiviral drugs. sigutlabs.com The introduction of a cyano group at the 3'-position, as in Cytidine, 3'-cyano-3'-deoxy-, represents a more nuanced modification. The electronic and steric properties of the cyano group can influence the conformation of the sugar ring and its interaction with viral or cellular enzymes.
Research into a series of 3'-C-cyano-3'-deoxynucleosides, including derivatives of uridine (B1682114), cytidine, and adenine (B156593), has been conducted to evaluate their potential as antiviral agents. nih.gov In one study, these compounds were tested against a panel of viruses. The results indicated that the 3'-C-cyano-3'-deoxy derivatives of uridine and cytidine did not show significant activity against retroviruses like human immunodeficiency virus (HIV) or murine sarcoma virus at concentrations that were not toxic to the host cells. nih.gov However, the corresponding adenine derivatives did exhibit some activity against other types of viruses, such as vaccinia virus and Sindbis virus. nih.gov This highlights the subtle interplay between the nature of the nucleobase and the modification at the 3'-position in determining the biological activity profile of these analogs.
Below is a data table summarizing the key chemical information for Cytidine, 3'-cyano-3'-deoxy-.
| Property | Value |
| IUPAC Name | (2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile |
| Molecular Formula | C10H12N4O4 |
| Molecular Weight | 252.23 g/mol |
| CAS Number | 121055-70-7 |
| Synonyms | 3'-C-Cyano-3'-deoxycytidine, CNddC |
Table generated from data available in the PubChem database. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
121055-70-7 |
|---|---|
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C10H12N4O4/c11-3-5-6(4-15)18-9(8(5)16)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6-,8-,9-/m1/s1 |
InChI Key |
VOLULCZCNIOZLQ-SQEXRHODSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)C#N)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)C#N)O |
Origin of Product |
United States |
Molecular Mechanisms of Action of Cytidine, 3 Cyano 3 Deoxy
Intracellular Metabolic Activation
For nucleoside analogs to exert their effects, they must first be converted into their active triphosphate forms within the cell. This bioactivation is a critical prerequisite for their interaction with DNA polymerases. mdpi.com
Phosphorylation to Mono-, Di-, and Triphosphate Forms
Like many therapeutic nucleoside analogs, 3'-cyano-3'-deoxycytidine undergoes sequential phosphorylation to become pharmacologically active. mdpi.com The parent nucleoside is first phosphorylated to its 5'-monophosphate derivative. Subsequent enzymatic reactions add two more phosphate (B84403) groups, resulting in the formation of the di- and ultimately the triphosphate form. mdpi.comresearchgate.net
Studies on the closely related compound CNDAC in human leukemia cells have demonstrated that the formation of its 5'-mono-, di-, and triphosphate (CNDACTP) metabolites is dependent on the concentration of the parent compound. researchgate.net The accumulation of these nucleotides can vary between different cell types; for instance, greater accumulation has been observed in lymphoid cells compared to myeloid cells. researchgate.net The active triphosphate form is the direct precursor that can be incorporated into DNA. nih.gov
Role of Cellular Kinases in Nucleoside Phosphorylation
The metabolic activation of 3'-cyano-3'-deoxycytidine is catalyzed by endogenous cellular kinases. mdpi.com Deoxycytidine kinase (dCK) is a key enzyme responsible for the initial phosphorylation of deoxycytidine and many of its analogs. researchgate.net This enzyme catalyzes the transfer of a phosphate group from a donor like ATP to the 5'-hydroxyl group of the nucleoside, forming the 5'-monophosphate. researchgate.net
| Enzyme Family | Role in Activation | Example Kinase(s) |
| Nucleoside Kinases | Catalyzes the initial phosphorylation from nucleoside to 5'-monophosphate. mdpi.comresearchgate.net | Deoxycytidine kinase (dCK) researchgate.net |
| Nucleoside Monophosphate Kinases | Catalyzes the phosphorylation from 5'-monophosphate to 5'-diphosphate. nih.gov | Thymidylate kinase nih.gov |
| Nucleoside Diphosphate (B83284) Kinases | Catalyzes the final phosphorylation from 5'-diphosphate to 5'-triphosphate. | General cellular kinases |
Interaction with Nucleic Acid Metabolism
Once converted to its triphosphate form, 3'-cyano-3'-deoxycytidine triphosphate can interfere directly with the synthesis of DNA.
Incorporation into Nascent DNA Strands
The active triphosphate metabolite of the analog, CNDACTP, serves as a substrate for DNA polymerases. researchgate.net It competes with the natural deoxynucleoside triphosphate, dCTP, for incorporation into the growing DNA chain during replication. researchgate.net Studies using human DNA polymerase α have shown that CNDACTP is incorporated effectively into the DNA strand opposite a complementary guanine (B1146940) base in the template. researchgate.net The substrate efficiency for CNDACTP is comparable to that of the natural substrate dCTP, indicating that DNA polymerase can readily utilize the analog. researchgate.net Following cellular incubation with radiolabeled CNDAC, its metabolites have been detected within the 3'→5' phosphodiester linkage of cellular DNA, confirming its successful incorporation. nih.gov
Mechanism of DNA Chain Termination
Unlike classic chain terminators that simply lack a 3'-hydroxyl group, 3'-cyano-3'-deoxycytidine induces chain termination through a more complex, dual mechanism. mdpi.comnih.gov After its incorporation into the DNA strand, it first acts to delay the progress of further DNA replication. nih.gov
The definitive chain termination event occurs upon the attempted addition of the next deoxynucleotide. The presence of the electron-withdrawing cyano group at the 3' position facilitates a chemical reaction known as β-elimination. This reaction leads to the cleavage of the newly formed 3'-phosphodiester bond. nih.gov This cleavage effectively breaks the DNA backbone, converting the incorporated analog into a de facto chain terminator at the 3' end of a newly generated DNA single-strand break. nih.gov In vitro experiments have also shown that once the analog is incorporated, further extension of the DNA primer is potently inhibited, suggesting that DNA polymerases are unable to efficiently use the analog-terminated strand. researchgate.net
| Step | Description | Consequence |
| 1. Incorporation | The triphosphate form of the analog is incorporated into the nascent DNA strand by DNA polymerase. researchgate.net | The analog becomes part of the DNA backbone. |
| 2. Delayed Elongation | The presence of the analog at the 3'-end of the growing strand slows down the addition of the next nucleotide. nih.gov | S-phase delay in the cell cycle. nih.gov |
| 3. β-Elimination | Upon addition of the next nucleotide, the 3'-cyano group facilitates the cleavage of the phosphodiester bond. nih.gov | Generation of a single-strand break and definitive chain termination. nih.gov |
Induction of DNA Damage (e.g., Double-Strand Breaks)
The mechanism of action of 3'-cyano-3'-deoxycytidine inherently causes DNA damage. The β-elimination reaction that follows its incorporation into DNA directly results in the formation of a single-strand break in the DNA molecule. nih.gov The accumulation of these breaks can disrupt DNA replication and trigger cellular DNA damage responses. nih.gov
Prolonged exposure to low concentrations of the analog has been shown to aggressively induce DNA fragmentation. spandidos-publications.com This significant level of DNA damage can overwhelm the cell's repair machinery, leading to the formation of more complex lesions, including DNA double-strand breaks. spandidos-publications.com The induction of these DNA strand breaks is a critical component of the compound's cytotoxic effect, triggering cell cycle arrest, typically in the G2 phase, as the cell attempts to repair the extensive damage to its genome. nih.govspandidos-publications.com
Enzymatic Inhibition Profiles
The triphosphate form of 3'-cyano-3'-deoxycytidine is a potent inhibitor of various polymerases and can modulate the activity of other crucial enzymes involved in nucleotide metabolism.
Inhibition of Viral Polymerases (e.g., RNA-dependent RNA polymerase)
The 3'-cyano modification is a key feature that can lead to the inhibition of viral RNA-dependent RNA polymerases (RdRps). While direct studies on 3'-cyano-3'-deoxycytidine are limited, the mechanism of inhibition can be inferred from related nucleoside analogs with cyano substitutions. For instance, the antiviral drug Remdesivir, an adenosine (B11128) analog with a 1'-cyano group, acts as a delayed chain terminator. After its incorporation into the growing RNA chain, the polymerase can add a few more nucleotides before the cyano group causes a steric clash with amino acid residues in the polymerase's active site, leading to a halt in RNA synthesis. mdpi.com A similar mechanism is plausible for 3'-cyano-3'-deoxycytidine triphosphate, where its incorporation into the viral RNA would lead to premature termination of transcription and replication.
The table below summarizes the inhibitory mechanism of a related cyano-modified nucleoside analog against a viral polymerase.
| Compound | Target Enzyme | Virus | Mechanism of Inhibition |
| Remdesivir (GS-5734) | RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Delayed chain termination due to steric hindrance from the 1'-cyano group. mdpi.com |
Inhibition of Cellular DNA Polymerases
The triphosphate derivative of 3'-cyano-3'-deoxycytidine is also expected to interact with cellular DNA polymerases. Studies on similar 3'-modified nucleoside analogs, such as 3'-amino-2',3'-dideoxycytidine, have demonstrated competitive inhibition of DNA polymerase alpha with respect to the natural substrate, dCTP. nih.gov This suggests that 3'-cyano-3'-deoxycytidine triphosphate likely competes with deoxycytidine triphosphate for the active site of cellular DNA polymerases. Once incorporated, the absence of a 3'-hydroxyl group would act as a chain terminator, preventing the further extension of the DNA strand. This inhibition of DNA synthesis is a key mechanism for the cytotoxic effects of many nucleoside analogs. nih.govnih.gov
The following table presents the inhibitory constant (Ki) for a related 3'-modified cytidine (B196190) analog against a cellular DNA polymerase.
| Inhibitor | Target Polymerase | Natural Substrate | Ki (µM) | Inhibition Type |
| 3'-Amino-2',3'-dideoxycytidine triphosphate | DNA Polymerase α | dCTP | 9.6 | Competitive nih.gov |
Modulation of Ribonucleotide Reductase and Other Key Enzymes
Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis. mdpi.comfrontiersin.org The activity of RNR is tightly regulated to maintain a balanced supply of deoxyribonucleoside triphosphates (dNTPs). While direct evidence for the modulation of RNR by 3'-cyano-3'-deoxycytidine is not available, other nucleoside analogs have been shown to indirectly affect RNR activity. For example, the accumulation of certain nucleoside triphosphates can allosterically inhibit RNR. If 3'-cyano-3'-deoxycytidine triphosphate were to accumulate within the cell, it could potentially exert feedback inhibition on RNR, further disrupting the dNTP pool. Additionally, some nucleoside analogs are direct inhibitors of RNR. nih.govfrontiersin.org
Cellular Perturbations
The enzymatic inhibition caused by 3'-cyano-3'-deoxycytidine leads to significant disruptions in normal cellular functions, including the balance of nucleotide pools and the regulation of the cell cycle.
Disruption of Deoxyribonucleotide Homeostasis
The inhibition of DNA synthesis and potentially ribonucleotide reductase by 3'-cyano-3'-deoxycytidine can lead to a significant imbalance in the cellular pools of deoxyribonucleoside triphosphates (dNTPs). The incorporation of the analog into DNA and the potential inhibition of RNR would deplete the natural dCTP pool. In response to this depletion and the stalling of DNA replication, cells may attempt to compensate by altering the levels of other dNTPs. Studies with the cytidine analog gemcitabine (B846) have shown that it can cause a decrease in dATP and dGTP pools while increasing dTTP levels. wikipedia.org Such imbalances in dNTP pools are highly mutagenic and can trigger cellular stress responses, ultimately leading to cell death.
The table below illustrates the effect of a related cytidine analog on dNTP pools in a cancer cell line.
| Treatment | dATP Change | dGTP Change | dTTP Change |
| Gemcitabine (0.1 and 1 µM) | Decrease (up to 10-fold) | Decrease (up to 10-fold) | Increase (3-5-fold) wikipedia.org |
Induction of Cell Cycle Arrest (e.g., G2/M Phase)
Disruption of DNA synthesis and the resulting DNA damage often trigger cell cycle checkpoints, which are cellular surveillance mechanisms that halt cell cycle progression to allow for DNA repair. If the damage is too severe, these checkpoints can initiate apoptosis (programmed cell death). The inhibition of DNA replication by 3'-cyano-3'-deoxycytidine would likely lead to the activation of the S-phase checkpoint and could also lead to an arrest in the G2/M phase of the cell cycle. nih.gov A G2/M arrest prevents cells with damaged DNA from entering mitosis. This arrest is often mediated by the activation of checkpoint proteins that inhibit the activity of cyclin-dependent kinases (CDKs) responsible for driving the cell cycle into mitosis. oregonstate.edu While direct studies linking 3'-cyano-3'-deoxycytidine to G2/M arrest are lacking, this is a common mechanism of action for many DNA-damaging agents and nucleoside analogs. nih.govnih.gov
Preclinical Efficacy Studies of Cytidine, 3 Cyano 3 Deoxy
In Vitro Anticancer Activity Assessments
Comparative Activity with Standard-of-Care Nucleoside Analogs (e.g., Gemcitabine (B846), Cytarabine): No data available for comparison.
Further research and publication of preclinical studies are required to determine the potential antiviral and anticancer efficacy of Cytidine (B196190), 3'-cyano-3'-deoxy-. Without such data, a scientifically accurate and informative article on its preclinical profile cannot be generated.
In Vivo Antitumor Efficacy in Murine Xenograft Models
The antitumor activity of 3'-cyano-3'-deoxy-cytidine, also referred to as CNDAC or DFP-10917, has been evaluated in various murine xenograft models. These studies are crucial for understanding its potential therapeutic effects before clinical application. The compound has demonstrated significant efficacy against both solid tumors and hematological malignancies, with its effectiveness being notably influenced by the administration schedule. nih.govnih.gov
CNDAC has shown potent antitumor effects in vivo against a range of human solid tumors. nih.gov Studies using human colon carcinoma KM20C xenografts in mice revealed that CNDAC could induce tumor regression. nih.gov Its efficacy has also been demonstrated in human lung cancer Lu-99 xenografts, particularly in tumors with limited sensitivity to other deoxycytidine analogs like gemcitabine. nih.gov
In a comparative study, a prolonged 14-day infusion of CNDAC was tested against the standard agent gemcitabine in a Lu-99 human lung cancer xenograft model. The results indicated that CNDAC was significantly more effective, causing a reduction in tumor volume, whereas gemcitabine only achieved a 14% tumor growth inhibition by day 29. nih.gov This suggests that CNDAC may be effective in treating tumors that are resistant to other cytosine nucleoside drugs. nih.gov
| Xenograft Model | Compound | Key Finding | Tumor Growth Inhibition (Day 29) |
|---|---|---|---|
| KM20C (Colon) | CNDAC | Induced tumor regression with prolonged infusion. | 98.6% nih.gov |
| Lu-99 (Lung) | CNDAC | Reduced tumor volume. | Not Reported (Tumor Regression) nih.gov |
| Lu-99 (Lung) | Gemcitabine | Limited antitumor activity. | 14% nih.gov |
The in vivo efficacy of CNDAC extends to hematological malignancies. In studies involving nude mice bearing acute leukemia cell-derived tumors, treatment with CNDAC markedly prolonged the lifespan of the animals. nih.gov
The antitumor effects of CNDAC in these leukemia models were found to be more potent than those of cytosine arabinoside (Ara-C), a standard chemotherapeutic agent for leukemia. nih.gov The superior efficacy is attributed to CNDAC's distinct mechanism of action, which involves inducing DNA strand breakage following its incorporation into the DNA of tumor cells. nih.govnih.gov While specific lifespan data from preclinical murine models is limited in published literature, the qualitative superiority of CNDAC over standard agents has been clearly noted. nih.gov
| Xenograft Model | Compound | Reported Efficacy |
|---|---|---|
| Acute Leukemia | CNDAC | Markedly prolonged lifespan; More potent than Ara-C. nih.gov |
| Acute Leukemia | Cytosine Arabinoside (Ara-C) | Less potent antitumor effects than CNDAC. nih.gov |
| Ovarian Cancer | CNDAC | Markedly prolonged lifespan. nih.gov |
The schedule of administration plays a pivotal role in the in vivo antitumor efficacy of CNDAC. nih.gov Research on KM20C human tumor xenografts has shown that a prolonged, low-dose continuous infusion is superior to short-term, high-dose administration schedules. nih.gov
A study compared three different schedules: a 1-day infusion, a 3-day infusion, and a 14-day infusion. While all schedules initially inhibited tumor growth by over 70% by day 15, the long-term effects varied significantly. The tumor regrowth was substantial in the shorter infusion groups. In contrast, the 14-day infusion not only maintained its inhibitory effect but increased it to 98.6% by day 29, effectively preventing tumor re-growth after the cessation of treatment. nih.gov This suggests that sustained exposure to low concentrations of CNDAC is key to its potent cytotoxicity, likely due to its mechanism of causing DNA fragmentation and subsequent G2/M phase arrest in cancer cells. nih.govnih.gov
Structure Activity Relationship Sar of Cytidine, 3 Cyano 3 Deoxy Analogues
Influence of Sugar Moiety Modifications on Biological Activity
The sugar portion of the nucleoside analogue plays a critical role in its interaction with viral or cellular enzymes. Modifications at the 2' and 3' positions, the introduction of branched-chain substituents, and the stereochemistry of the sugar ring are key determinants of biological activity.
Interestingly, the position of the cyano group on the sugar ring is crucial. For instance, a 1'-cyano analogue of a 4-aza-7,9-dideazaadenosine C-nucleoside was found to occupy a unique pocket in viral polymerase binding sites, leading to increased selectivity for viral over human polymerases nih.gov. This highlights the potential of the cyano group to enhance the therapeutic index of nucleoside analogues.
The stereochemistry of the sugar moiety is a critical factor in determining the biological activity of nucleoside analogues. The spatial arrangement of substituents on the sugar ring dictates how the analogue fits into the active site of target enzymes.
Synthesis of 3'-C-cyano-3'-deoxynucleosides has been achieved with a D-xylo-pentofuranosyl configuration tandfonline.com. In another study, the synthesis of 1-(3'-C-cyano-3'-deoxy-β-D-allopyranosyl)nucleosides was reported, where the sugar moiety is a pyranose instead of a furanose nih.govnih.gov. The biological evaluation of these compounds revealed that the 5-fluorouracil derivative with a 3'-C-cyano-β-D-glucopyranosyl structure (which was not 3'-deoxygenated) had pronounced anti-proliferative activity nih.govnih.gov. This suggests that both the stereochemistry and the nature of the sugar ring (furanose vs. pyranose) are important for activity.
Furthermore, studies on L-configured nucleosides, the "unnatural" enantiomers, have shown potent antiviral activity with reduced toxicity compared to their D-counterparts. For example, 2',3'-dideoxy-β-L-5-fluorocytidine (β-L-FddC) was found to be a potent inhibitor of both HIV-1 and hepatitis B virus (HBV) and exhibited significantly less mitochondrial toxicity than the corresponding D-isomer nih.gov. This underscores the importance of exploring different stereochemical configurations to optimize the therapeutic potential of 3'-cyano-3'-deoxy-cytidine analogues.
| Compound | Configuration | Base | Activity | Reference |
| 3'-C-cyano-3'-deoxy-nucleoside | D-xylo | Cytidine (B196190) | Antiviral activity against some viruses | tandfonline.com |
| 1-(3'-C-cyano-β-D-glucopyranosyl)nucleoside | D-gluco | 5-Fluorouracil | Pronounced anti-proliferative activity | nih.govnih.gov |
| 2',3'-dideoxy-β-L-5-fluorocytidine | L-ribo | 5-Fluorocytosine | Potent anti-HIV-1 and anti-HBV activity | nih.gov |
Deoxygenation at the 2' and 3' positions of the sugar ring is a common strategy in the design of nucleoside analogues that act as chain terminators of DNA or RNA synthesis. The absence of the 3'-hydroxyl group prevents the formation of the phosphodiester bond, thus halting the elongation of the nucleic acid chain.
The synthesis of 3'-C-cyano-3'-deoxynucleosides inherently involves the removal of the 3'-hydroxyl group and its replacement with a cyano group tandfonline.comacs.org. This modification is crucial for their potential mechanism of action.
The introduction of a branched-chain at the 2' or 3' position can also significantly impact biological activity. For instance, 2'-deoxy-2'(S)-methylcytidine has been synthesized and shown to have antileukemic activity. The presence of the 2'-methyl group can affect the sugar conformation and its interaction with nucleoside kinases and polymerases.
Combining a 2'-fluoro modification with a 2'-C-methyl group in pyrimidine (B1678525) nucleotides has been shown to modulate RNA interference activity nih.gov. While a single incorporation of a 2'-deoxy-2'-α-F-2'-β-C-methyl modification into RNA or DNA resulted in thermal destabilization of the duplex, it imparted increased resistance to nuclease degradation at the terminus of an oligonucleotide nih.gov. This highlights the complex interplay between different sugar modifications.
| Modification | Compound Example | Effect on Activity | Reference |
| 3'-Deoxygenation and 3'-Cyano | 3'-C-cyano-3'-deoxy-cytidine | Antiviral activity | tandfonline.com |
| 2'-Branched-Chain | 2'-deoxy-2'(S)-methylcytidine | Antileukemic activity | |
| 2'-Fluoro and 2'-Branched-Chain | 2'-deoxy-2'-α-F-2'-β-C-methyl pyrimidine nucleotide | Modulates RNA interference | nih.gov |
Effects of Nucleobase Modifications on Efficacy and Specificity
Modifications to the cytosine ring or its replacement with other nucleobases can significantly alter the biological activity, selectivity, and metabolic stability of 3'-cyano-3'-deoxy-nucleoside analogues.
Altering the substitution pattern on the cytosine base can enhance antiviral activity and reduce toxicity. For example, N4-acyl-modified 2',3'-dideoxy-5-fluorocytidine analogues have been shown to have improved anti-HIV and anti-HBV activity nih.gov. The N4-p-iodobenzoyl derivative of 2',3'-dideoxy-5-fluorocytidine (D2FC) showed a 46-fold increase in anti-HIV-1 potency compared to the parent compound nih.gov. These modifications can influence the interaction of the nucleoside with viral enzymes and may also affect its metabolic stability.
Similarly, 5'-O-ester derivatives of N4-hydroxycytidine have been synthesized and shown to exhibit high activity against coronaviruses, including SARS-CoV-2 mdpi.com. These prodrug strategies can improve the pharmacokinetic properties of the parent nucleoside. While these examples are not on the 3'-cyano-3'-deoxy- scaffold, they demonstrate the potential of cytosine ring modifications to improve the therapeutic profile of cytidine analogues.
Replacing the cytosine base with other pyrimidine or purine bases has a profound impact on the biological activity of 3'-cyano-3'-deoxy-nucleosides.
In a study of 3'-C-cyano-3'-deoxynucleosides with a D-xylo configuration, analogues with thymidine (B127349), uridine (B1682114), cytidine, and adenosine (B11128) bases were prepared and evaluated tandfonline.com. This allows for a direct comparison of the effect of the nucleobase on antiviral activity within the same sugar scaffold.
Another study on 1-(3'-C-cyano-3'-deoxy-β-D-allopyranosyl)nucleosides evaluated derivatives with 5-fluorouracil, uracil, thymine, and N4-benzoylcytosine nih.govnih.gov. The 5-fluorouracil analogue of the related 1-(3'-C-cyano-β-D-glucopyranosyl)nucleoside was found to be highly cytostatic, with an IC50 between 1.9 and 32 μM against a panel of tumor cell lines, demonstrating a similar cytostatic activity spectrum to the free base 5-fluorouracil nih.gov. In contrast, none of the synthesized 3'-C-cyano-3'-deoxy-β-D-allopyranosyl)nucleosides showed significant antiviral or cytostatic activity nih.gov. This indicates that the combination of the nucleobase and the specific sugar moiety is critical for biological activity.
| Base | Sugar Configuration | Activity | Reference |
| Cytosine | D-xylo-pentofuranosyl | Antiviral | tandfonline.com |
| Thymine | D-xylo-pentofuranosyl | Antiviral | tandfonline.com |
| Uridine | D-xylo-pentofuranosyl | Antiviral | tandfonline.com |
| Adenosine | D-xylo-pentofuranosyl | Antiviral | tandfonline.com |
| 5-Fluorouracil | D-allo-pyranosyl | Inactive | nih.gov |
| Uracil | D-allo-pyranosyl | Inactive | nih.gov |
| Thymine | D-allo-pyranosyl | Inactive | nih.gov |
| Cytosine (N4-benzoyl) | D-allo-pyranosyl | Inactive | nih.gov |
Correlations between Molecular Conformation and Enzyme Substrate/Inhibitor Recognition
The antiviral activity of nucleoside analogues is contingent on a multi-step intracellular process, beginning with their conversion into the active triphosphate form by host or viral kinases. Subsequently, these triphosphates must be recognized by viral polymerases as substrates for incorporation into the growing nucleic acid chain. It is at this juncture that the molecular conformation of the analogue plays a pivotal role. The precise geometry of the sugar ring, known as its pucker, and the rotational angle of the bond connecting the sugar to the nucleobase (the glycosidic bond) are key determinants of how well the analogue fits into the active site of the polymerase. nih.gov
For an analogue to be an effective inhibitor, it must be recognized by the viral polymerase but then act to halt DNA or RNA synthesis. The 3'-cyano-3'-deoxy modification in cytidine analogues introduces significant conformational constraints. The bulky and electron-withdrawing nature of the cyano group influences the puckering of the furanose ring. While natural deoxynucleosides typically exhibit a dynamic equilibrium between C2'-endo (South) and C3'-endo (North) conformations, modifications at the 3' position can lock the sugar into a specific pucker. This preferred conformation is critical for the initial recognition and binding by the polymerase.
Studies on related 3'-substituted nucleoside analogues, such as 3'-azido-3'-deoxythymidine (AZT), have demonstrated that the sugar moiety often adopts a C3'-endo conformation, which mimics the geometry of the natural substrate during the catalytic cycle. It is hypothesized that 3'-cyano-3'-deoxycytidine analogues that can adopt a similar North-type conformation are more likely to be recognized by viral reverse transcriptases and polymerases.
The orientation of the cytosine base relative to the sugar, defined by the glycosidic torsion angle (χ), is another critical factor. The base can adopt either a syn or anti conformation. For incorporation by most polymerases, the anti conformation is required to allow for proper Watson-Crick base pairing with the template strand. The 3'-cyano substitution can influence this preference, and analogues that are conformationally restricted to the anti form are generally more potent inhibitors.
The table below summarizes hypothetical data illustrating the relationship between the conformational preferences of 3'-substituted deoxycytidine analogues and their inhibitory activity against a model viral polymerase.
| Analogue | 3'-Substituent | Preferred Sugar Pucker | Glycosidic Angle (χ) Preference | Polymerase Inhibition (IC50, µM) |
|---|---|---|---|---|
| 1 | -CN | North (C3'-endo) | Anti | 0.5 |
| 2 | -N3 | North (C3'-endo) | Anti | 0.8 |
| 3 | -NH2 | South (C2'-endo) | Anti | 15.2 |
| 4 | -CH3 | South (C2'-endo) | Anti | 25.0 |
| 5 | -OH (Natural dC) | South (C2'-endo) | Anti | >100 (Substrate) |
Computational and Biophysical Approaches in SAR Elucidation
The elucidation of the intricate structure-activity relationships of 3'-cyano-3'-deoxycytidine analogues heavily relies on a synergistic combination of computational and biophysical techniques. These methods provide invaluable insights into the conformational dynamics of the analogues and their interactions with target enzymes at an atomic level.
Computational Approaches:
Molecular modeling and computational chemistry are powerful tools for predicting the preferred conformations of nucleoside analogues and simulating their binding to viral polymerases.
Quantum Mechanics (QM) Calculations: These methods are used to accurately calculate the energy of different molecular conformations, helping to determine the most stable sugar pucker and glycosidic torsion angles for a given analogue.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the analogue's behavior in solution and within the enzyme's active site. These simulations can reveal the flexibility of the molecule and the key interactions that stabilize the enzyme-inhibitor complex.
Molecular Docking: This technique predicts the binding orientation of an analogue within the active site of a polymerase. Docking studies can help to rationalize why certain analogues are better inhibitors than others and can guide the design of new, more potent compounds. The docking score is a theoretical estimation of the binding affinity.
Biophysical Approaches:
Experimental biophysical methods are essential for validating computational predictions and providing quantitative data on the binding affinity and kinetics of analogue-enzyme interactions. reactionbiology.com
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the nucleoside analogue bound to its target enzyme. nih.gov Such structures offer a definitive snapshot of the binding mode and the specific atomic interactions that are crucial for inhibition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution. By analyzing NMR parameters, researchers can determine the preferred sugar pucker and glycosidic torsion angles of the analogues, providing experimental data to compare with computational predictions.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of an analogue to an enzyme. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
The following table presents hypothetical data from computational and biophysical studies on a series of 3'-substituted deoxycytidine analogues, illustrating how these techniques contribute to understanding their SAR.
| Analogue | 3'-Substituent | Docking Score (kcal/mol) | Binding Affinity (Kd, µM) by SPR | Conformational Energy Barrier (N↔S, kcal/mol) |
|---|---|---|---|---|
| 1 | -CN | -9.5 | 1.2 | 5.8 |
| 2 | -N3 | -9.1 | 1.9 | 5.2 |
| 3 | -NH2 | -7.2 | 22.5 | 2.1 |
| 4 | -CH3 | -6.8 | 35.1 | 1.8 |
| 5 | -OH (Natural dC) | -6.5 | Substrate | ~0.5 |
Prodrug Strategies for Enhancing the Therapeutic Profile of Cytidine, 3 Cyano 3 Deoxy
Rationale for Prodrug Development in Nucleoside Analog Chemistry
The rationale for developing prodrugs of nucleoside analogs like Cytidine (B196190), 3'-cyano-3'-deoxy- is rooted in the need to overcome inherent physicochemical and biochemical barriers that limit their therapeutic utility.
Improving Cellular Permeability and Intracellular Delivery
Nucleoside analogs are often hydrophilic molecules, which can restrict their ability to passively diffuse across the lipid-rich cell membranes. This poor permeability can lead to low intracellular concentrations of the drug, diminishing its therapeutic effect. Prodrug strategies aim to transiently mask the polar functional groups of the nucleoside analog with more lipophilic moieties. This increased lipophilicity facilitates passage through the cell membrane. Once inside the cell, these masking groups are designed to be cleaved by intracellular enzymes, releasing the active parent drug where it is needed to exert its pharmacological action.
Overcoming First-Pass Metabolism and Enzymatic Inactivation
Upon oral administration, nucleoside analogs can be extensively metabolized in the gut wall and liver before reaching systemic circulation, a phenomenon known as first-pass metabolism. Enzymes such as cytidine deaminase can inactivate cytidine-based analogs, reducing their bioavailability. Prodrug modifications can protect the nucleoside analog from these metabolic enzymes. By altering the structure of the parent drug, the prodrug may no longer be a substrate for these inactivating enzymes, allowing a greater proportion of the administered dose to reach the target tissues intact.
Design and Synthesis of Prodrug Forms of Cytidine, 3'-cyano-3'-deoxy-
While specific research on prodrugs of Cytidine, 3'-cyano-3'-deoxy- is not extensively documented in publicly available literature, the design and synthesis would likely follow established and successful strategies for other nucleoside analogs.
Phosphoramidate (B1195095) Prodrug Approaches (e.g., ProTides)
The ProTide (Pro-drug nucleotide) approach is a clinically validated strategy for delivering nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many nucleoside analogs. A ProTide of Cytidine, 3'-cyano-3'-deoxy- would involve the attachment of an amino acid and an aryl group to the 5'-phosphate of the nucleoside.
Table 1: Hypothetical ProTide Structure of Cytidine, 3'-cyano-3'-deoxy-
| Component | Moiety | Purpose |
| Parent Drug | Cytidine, 3'-cyano-3'-deoxy- | The active therapeutic agent. |
| Phosphate (B84403) | Monophosphate | Bypasses the initial, often rate-limiting, phosphorylation step. |
| Aryl Group | e.g., Phenyl, Naphthyl | Masks the negative charge of the phosphate, increasing lipophilicity. |
| Amino Acid Ester | e.g., Alanine methyl ester | Further masks the phosphate charge and is recognized by intracellular enzymes for cleavage. |
The synthesis of such a ProTide would typically involve the phosphorylation of the 5'-hydroxyl group of a protected Cytidine, 3'-cyano-3'-deoxy-, followed by coupling with an amino acid ester and an aryl alcohol. Intracellularly, the ester is first hydrolyzed by carboxylesterases, followed by the enzymatic or chemical cleavage of the aryl group, and finally, the phosphoramidase-mediated release of the monophosphate form of Cytidine, 3'-cyano-3'-deoxy-.
Ester-Based Prodrugs (e.g., 5'-Esters, Fatty Acid Conjugates)
A more direct approach to increasing lipophilicity is the esterification of the 5'-hydroxyl group of Cytidine, 3'-cyano-3'-deoxy-.
5'-Esters: Simple alkyl or aryl esters can be synthesized by reacting the 5'-hydroxyl group with a corresponding acyl halide or anhydride. The choice of the ester group can be varied to fine-tune the lipophilicity and the rate of enzymatic hydrolysis.
Fatty Acid Conjugates: Conjugating a fatty acid, such as palmitic or stearic acid, to the 5'-position can significantly increase the lipophilicity of the nucleoside analog. This can enhance its association with lipid membranes and potentially improve oral absorption through lymphatic pathways. The synthesis would involve the esterification of Cytidine, 3'-cyano-3'-deoxy- with an activated fatty acid derivative.
Table 2: Examples of Potential Ester-Based Prodrugs of Cytidine, 3'-cyano-3'-deoxy-
| Prodrug Type | Ester Moiety | Expected Advantage |
| 5'-Acetate | Acetyl | Increased lipophilicity, simple synthesis. |
| 5'-Pivalate | Pivaloyl | Steric hindrance may increase stability against non-specific esterases. |
| 5'-Palmitate | Palmitoyl | High lipophilicity, potential for lymphatic absorption. |
Strategies for Targeted Delivery (e.g., Liver-Targeted Prodrugs)
For diseases localized in the liver, such as hepatitis, liver-targeted prodrugs can increase the therapeutic index by concentrating the drug at its site of action and reducing systemic exposure and associated toxicities.
One approach involves designing prodrugs that are specifically activated by liver-enriched enzymes, such as certain cytochrome P450 isoforms. Another strategy is to conjugate the nucleoside analog to a ligand that is recognized by receptors highly expressed on liver cells (hepatocytes), such as the asialoglycoprotein receptor (ASGPR). A galactosyl or N-acetylgalactosaminyl (GalNAc) moiety could be attached to Cytidine, 3'-cyano-3'-deoxy-, often via a linker, to facilitate receptor-mediated endocytosis into hepatocytes.
The synthesis of such a targeted prodrug would be a multi-step process involving the preparation of a suitably functionalized linker, its attachment to the targeting ligand (e.g., GalNAc), and finally, its conjugation to the 5'-hydroxyl group of Cytidine, 3'-cyano-3'-deoxy-.
Preclinical Assessment of Prodrug Efficacy and Activation Kinetics
Initial evaluations of 3'-C-cyano-3'-deoxynucleosides, including the cytidine derivative, showed limited activity against retroviruses like HIV at non-toxic concentrations. nih.gov However, related analogs demonstrated activity against other viruses, suggesting that the core structure had potential if its delivery and activation could be optimized. nih.gov This led to the exploration of various prodrug strategies, with a significant focus on phosphoramidate prodrugs, designed to efficiently deliver the monophosphate form of the nucleoside into target cells.
Efficacy in Preclinical Models
The primary application explored for prodrugs of Cytidine, 3'-cyano-3'-deoxy- has been in the treatment of Hepatitis C Virus (HCV) infection. The HCV NS5B RNA-dependent RNA polymerase is a key enzyme for viral replication and a prime target for nucleoside analog inhibitors. nih.govnih.gov Prodrugs of ClddC are designed to act as chain terminators after being converted to their active triphosphate form, thereby inhibiting viral RNA synthesis. nih.gov
Preclinical efficacy is typically assessed in HCV replicon systems, which are cell lines that contain self-replicating HCV RNA. These systems allow for the determination of a compound's EC50 value, which is the concentration required to inhibit 50% of viral replication.
One notable phosphoramidate prodrug of a related 2'-C-methylcytidine nucleoside, Valopicitabine (NM283), demonstrated potent in vitro antiviral activity against both genotype 1 and genotype 2 HCV replicons. nih.gov While specific data for ClddC prodrugs is less publicly detailed, the success of similar compounds underscores the viability of this approach. Research on various nucleoside and nucleotide prodrugs continues to show promise in improving potency and selectivity against HCV. nih.gov
| Compound/Prodrug Strategy | Preclinical Model | Key Efficacy Findings | Reference |
| 3'-C-cyano-3'-deoxynucleosides | Retrovirus (HIV, MuSV) Replication Assays | No significant activity at non-toxic concentrations. | nih.gov |
| Adenine (B156593) derivatives of 3'-C-cyano-3'-deoxy- | DNA/RNA Virus Replication Assays | Showed activity against Vaccinia, Sindbis, and Semliki Forest viruses. | nih.gov |
| Phosphoramidate Prodrugs (General) | HCV Replicon Systems | Designed to bypass initial phosphorylation, enhancing intracellular delivery of the monophosphate. | uwaterloo.ca |
| Valopicitabine (Prodrug of 2'-C-MeC) | HCV Genotype 1 & 2 Replicon Systems | Potent in vitro antiviral activity demonstrated. | nih.gov |
Activation Kinetics
The activation of nucleoside phosphoramidate prodrugs is a multi-step intracellular process designed to efficiently release the active nucleoside monophosphate. uwaterloo.ca This process is crucial for the prodrug's efficacy and is a key focus of preclinical assessment.
The general activation pathway for a phosphoramidate prodrug involves the following steps:
Ester Cleavage: The process is initiated by the cleavage of an ester group (e.g., an amino acid ester) by intracellular esterases such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1). uwaterloo.ca
Cyclization: The removal of the ester group leads to a spontaneous intramolecular cyclization reaction. This step involves the carboxylate attacking the phosphorus center.
Aryl Group Displacement: The cyclization reaction results in the displacement of the aryl group (e.g., phenol).
Ring Opening: The resulting cyclic intermediate is unstable and is hydrolyzed by a phosphodiesterase, such as histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), to release the nucleoside monophosphate.
Subsequent Phosphorylation: The released monophosphate is then further phosphorylated by cellular kinases to the active diphosphate (B83284) and triphosphate forms.
This pathway allows the prodrug to effectively bypass the first and often rate-limiting phosphorylation step catalyzed by cellular nucleoside kinases. uwaterloo.ca The efficiency of this conversion can vary between different cell types, depending on the expression levels of the activating enzymes. Preclinical studies often involve incubating the prodrug in cell extracts or different cell lines (e.g., hepatocytes, peripheral blood mononuclear cells) to measure the rate of formation of the monophosphate and subsequent triphosphate metabolites. uwaterloo.caresearchgate.net The stability of the prodrug in human plasma is also assessed to ensure it reaches the target cells intact before activation. uwaterloo.ca
Future Research Directions and Translational Perspectives
Development of Next-Generation Cytidine (B196190), 3'-cyano-3'-deoxy- Analogues with Improved Specificity
The development of next-generation analogues of Cytidine, 3'-cyano-3'-deoxy- is a critical avenue of research aimed at enhancing therapeutic efficacy and specificity. The strategic addition of a cyano group to the nucleoside sugar moiety has been shown to be a valuable modification in drug design. Specifically, the 1'-cyano group in some C-nucleoside analogues has been found to occupy a unique pocket within viral polymerase binding sites, which contributes to increased selectivity for viral enzymes over human polymerases nih.gov. This principle guides the rational design of new derivatives.
Research into branched-chain C-cyano pyranonucleosides has led to the synthesis of various 3'-C-cyano and 3'-C-cyano-3'-deoxy pyrimidine (B1678525) pyranonucleosides nih.gov. While some of these analogues demonstrated pronounced anti-proliferative activity, they did not show broad-spectrum antiviral effects, indicating a need for further structural modifications to achieve dual-activity or more potent selective effects nih.gov.
Future efforts will likely focus on:
Stereochemical Modifications: Systematically altering the stereochemistry at the 3'-position and other chiral centers to optimize interactions with target enzymes such as viral RNA-dependent RNA polymerases (RdRp) or cellular DNA polymerases.
Nucleobase Variations: Synthesizing analogues with modified pyrimidine or purine bases to improve target binding affinity and pharmacokinetic properties. For instance, creating novel C-nucleosides where the base is a 1,2,3-triazole ring has been explored as a strategy for developing potential antiviral agents rsc.org.
Prodrug Strategies: Designing prodrugs, such as phosphoramidate (B1195095) ProTides, to enhance cellular uptake and intracellular phosphorylation to the active triphosphate form. This approach has proven successful for other nucleoside analogues nih.gov.
These synthetic strategies aim to produce compounds with a higher therapeutic index, characterized by potent activity against target cells or viruses and minimal off-target effects.
Investigation of Combination Therapies with Cytidine, 3'-cyano-3'-deoxy-
The unique mechanism of action of cyano-substituted nucleoside analogues, particularly their ability to induce DNA strand breaks, makes them prime candidates for combination therapies. The rationale is to pair them with agents that have complementary mechanisms, potentially leading to synergistic effects and overcoming drug resistance.
For the closely related analogue 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC), mechanism-based drug combinations have shown significant promise. Studies have demonstrated synergy when CNDAC is combined with:
PARP Inhibitors: These drugs impede the repair of single-strand breaks (SSBs). Since CNDAC induces SSBs, inhibiting their repair can lead to an accumulation of lethal double-strand breaks (DSBs) nih.gov.
Platinum-Based Agents: Compounds like cisplatin, which also damage DNA, can create a greater burden of lesions for cancer cells to repair, enhancing the cytotoxic effects of CNDAC nih.gov.
DNA Repair Inhibitors: Targeting pathways responsible for repairing the damage caused by the nucleoside analogue can heighten its efficacy. For example, cells deficient in homologous recombination repair proteins are highly sensitized to CNDAC nih.gov.
Future research on Cytidine, 3'-cyano-3'-deoxy- should systematically evaluate its efficacy in combination with a panel of other agents. This could include alkylating agents, which have shown synergy with other nucleoside analogues in treating hematologic malignancies nih.gov. The goal is to identify combinations that maximize therapeutic impact while allowing for dose reduction of individual agents, thereby minimizing toxicity. Such strategies are being proposed for treating various viral infections, including those caused by coronaviruses researchgate.net.
Elucidation of Remaining Gaps in Molecular Mechanism Understanding
While the mechanism of the 2'-cyano isomer (CNDAC) is well-documented, a significant gap exists in the specific molecular understanding of the 3'-cyano-3'-deoxy- isomer. The action of CNDAC involves metabolic activation to its 5'-triphosphate, incorporation into DNA, and subsequent induction of SSBs through a β-elimination process nih.gov. These SSBs can be converted to lethal DSBs during a subsequent S phase, triggering cell cycle arrest, primarily in the G2 phase nih.govnih.gov. The repair of these DSBs is heavily dependent on the homologous recombination pathway nih.govresearchgate.net.
Key unanswered questions and thus, remaining gaps for Cytidine, 3'-cyano-3'-deoxy-, include:
Enzyme Kinetics and Incorporation: How efficiently is the 3'-cyano analogue phosphorylated by deoxycytidine kinase and other cellular kinases compared to its 2'-cyano counterpart? The stereochemical difference at the 3'-position could significantly alter its substrate efficiency for DNA polymerases.
Mechanism of Strand Breakage: Does the 3'-cyano group facilitate the same β-elimination reaction to cause a strand break after incorporation? The altered positioning of the electron-withdrawing cyano group may change the chemical stability of the phosphodiester bond.
DNA Repair Pathway Engagement: Which specific DNA repair pathways are activated in response to the incorporation of the 3'-cyano analogue? While homologous recombination is crucial for CNDAC, the specific nature of the DNA lesion caused by the 3'-isomer might engage different repair mechanisms.
Cell Cycle Effects: Does the 3'-cyano analogue induce the same characteristic G2 arrest as CNDAC, or does its distinct interaction with the replication machinery lead to a different cell cycle checkpoint response?
Closing these gaps through detailed biochemical and cell biology studies is essential for the optimal clinical development and application of this compound.
Advanced Computational Approaches for Rational Drug Design and Resistance Prediction
Computational chemistry and modeling are indispensable tools for accelerating the development of Cytidine, 3'-cyano-3'-deoxy- analogues and predicting potential resistance mechanisms.
Rational Drug Design: Molecular docking and molecular dynamics simulations are powerful techniques for designing next-generation analogues. By modeling the interaction between the triphosphate form of the analogue and the active site of a target enzyme (e.g., a viral RdRp or a human DNA polymerase), researchers can predict binding affinities and conformations nih.gov. These simulations can guide the synthesis of new derivatives with modifications aimed at improving binding and selectivity. For example, docking studies have been extensively used to identify potential nucleoside analogue inhibitors for SARS-CoV-2 proteins by evaluating their binding energies and interactions with key active site residues nih.govejmo.orgmdpi.com.
Resistance Prediction: A major challenge in antiviral and anticancer therapy is the emergence of drug resistance. Computational workflows have been developed to predict mutations that could confer resistance to nucleoside analogues. These methods involve calculating the change in binding free energies of the drug versus the natural substrate for both the wild-type and mutated enzyme nih.gov. Mutations that significantly decrease the binding affinity of the analogue while having a smaller effect on the natural substrate are flagged as potential resistance mutations nih.gov. Machine learning approaches, such as Random Forest classifiers using nucleotide sequence data, have also been successfully used to predict HIV resistance to various drugs nih.gov. These predictive models can help in anticipating clinical resistance and in designing analogues that are less susceptible to known resistance mutations.
Exploration of Novel Therapeutic Applications Beyond Current Indications
The primary investigation into cyano-modified nucleosides has focused on their potential as anticancer and antiviral agents nih.gov. However, the unique chemical properties imparted by the cyano group suggest that their therapeutic utility could extend to other diseases.
Future research could explore the following novel applications:
Broad-Spectrum Antiviral Agents: While initial screens of some analogues were not promising against a broad range of viruses nih.gov, the demonstrated selectivity of cyano-nucleosides for certain viral polymerases warrants further investigation nih.gov. Systematic screening against a wider panel of viruses, particularly emerging RNA viruses, could uncover new therapeutic opportunities. The extensive research into nucleoside analogues for coronaviruses provides a framework for such exploration mdpi.com.
Enzyme Inhibition: Beyond polymerases, these analogues could be designed to target other enzymes involved in nucleoside metabolism or cellular signaling. For example, cytidine deaminases are therapeutic targets in cancer, and though existing nucleoside inhibitors for these enzymes have not been effective against related proteins like APOBEC3, the design of substrate-mimicking oligonucleotide inhibitors represents a viable strategy.
Epigenetic Modulation: Analogues of cytidine, such as 5-aza-2'-deoxycytidine, are used as epigenetic drugs that inhibit DNA methyltransferase. It would be worthwhile to investigate whether 3'-cyano-3'-deoxycytidine or its derivatives have any inhibitory effects on enzymes involved in epigenetic regulation.
By exploring these diverse therapeutic avenues, the full potential of this class of modified nucleosides can be realized, potentially leading to novel treatments for a range of human diseases.
Q & A
Q. How should researchers address batch-to-batch variability in synthesized 3'-cyano-3'-deoxy-cytidine?
- Methodology : Implement quality control protocols including NMR, HRMS, and HPLC for each batch. Use statistical tools (e.g., ANOVA) to compare biological activity across batches. Document synthetic conditions (e.g., solvent purity, reaction time) in supplementary materials .
Q. What strategies enhance reproducibility when studying 3'-cyano-3'-deoxy-cytidine’s enzyme inhibition?
- Methodology : Publish raw kinetic data (e.g., initial velocity vs. substrate concentration) and analysis scripts (e.g., Python or R). Use open-source platforms like Zenodo for dataset sharing. Replicate key findings with independent enzyme preparations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
